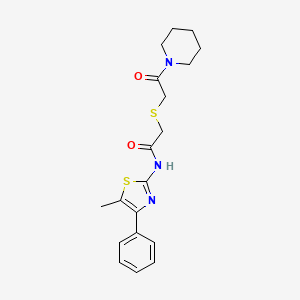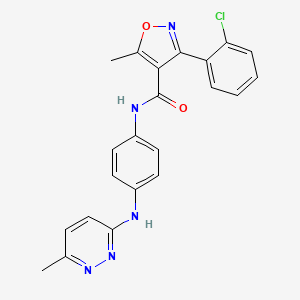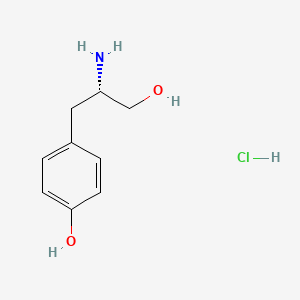
2-(3-Phenylphenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-Phenylphenyl)oxirane” is a type of oxirane, which is a three-membered ring structure with one of the vertices being an oxygen and the other two being carbons . The IUPAC name for a similar compound is "2-phenyloxirane" .
Synthesis Analysis
The synthesis of oxiranes often involves the reaction of carboxylic acids with oxiranes, initiated by a tertiary amine . This process is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .Molecular Structure Analysis
The molecular structure of oxiranes, including “2-(3-Phenylphenyl)oxirane”, is characterized by a three-membered ring structure . The structure can be viewed using computational methods .Chemical Reactions Analysis
Oxiranes undergo a wide variety of ring-opening reactions with a broad range of electrophiles and nucleophiles . The reaction between an oxirane and a carboxylic acid is a classical method to produce β-hydroxypropyl ester .Physical And Chemical Properties Analysis
The physical and chemical properties of oxiranes are influenced by the presence of the three-membered ring structure . The presence of oxetanes in conjunction with epoxides can affect the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films .Mechanism of Action
Future Directions
The future directions in the study of oxiranes like “2-(3-Phenylphenyl)oxirane” could involve further exploration of their synthesis, reactivity, and applications. For instance, the use of oxetanes in conjunction with epoxides has the potential to decrease chain transfer during polymerization and enhance physical properties . Additionally, the kinetics and mechanism of ring-opening reactions of oxiranes with carboxylic acids could be further studied .
properties
IUPAC Name |
2-(3-phenylphenyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-2-5-11(6-3-1)12-7-4-8-13(9-12)14-10-15-14/h1-9,14H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYPKHNWRSCAIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylphenyl)oxirane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2394432.png)
![2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2394433.png)
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2394434.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2394436.png)

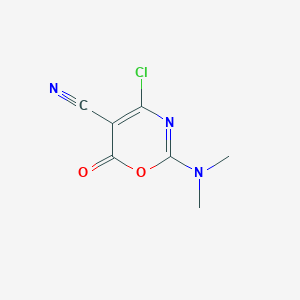
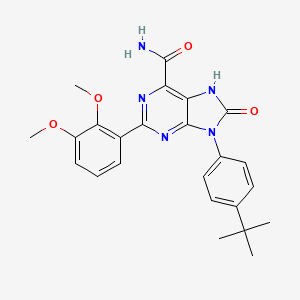
![tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B2394444.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2394445.png)
